molecular formula C18H29NO B3949188 N-cycloheptyladamantane-1-carboxamide

N-cycloheptyladamantane-1-carboxamide

Cat. No.: B3949188
M. Wt: 275.4 g/mol
InChI Key: PAQKJZXCMSGSPW-UHFFFAOYSA-N
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Description

N-Cycloheptyladamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane cage and a cycloheptyl substituent on the nitrogen atom. The cycloheptyl moiety introduces steric bulk and conformational flexibility, distinguishing it from smaller aryl or alkyl substituents in analogs.

Properties

IUPAC Name

N-cycloheptyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c20-17(19-16-5-3-1-2-4-6-16)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQKJZXCMSGSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cycloheptylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyladamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkyl derivatives.

Scientific Research Applications

N-cycloheptyladamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of various biological processes, making the compound effective against a range of diseases . The adamantane moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The cycloheptyl group in the target compound introduces greater steric hindrance and lipophilicity compared to aromatic substituents (e.g., p-tolyl) . This may reduce crystallinity but enhance membrane permeability in biological systems.
  • Non-Adamantane Analogs: N-Hydroxyoctanamide () shares an amide group but lacks the adamantane scaffold, resulting in lower rigidity and distinct solubility profiles .

Physicochemical Properties

  • Hydrogen Bonding : N-p-Tolyladamantane-1-carboxamide forms intermolecular N–H⋯O hydrogen bonds, creating crystalline chains along the c-axis . The cycloheptyl group’s bulkiness in the target compound may disrupt such networks, leading to amorphous solid states.
  • Solubility: Aromatic analogs (e.g., p-tolyl) exhibit lower solubility in polar solvents due to planar stacking, whereas the cycloheptyl group’s aliphatic nature may improve solubility in nonpolar media.
  • Thermal Stability : Methyl modifications on adamantane (e.g., 3,5-dimethyl) enhance thermal stability via increased van der Waals interactions, a feature absent in the target compound .

Q & A

Basic Question

  • FT-IR Spectroscopy : Identify N–H stretching (3200–3300 cm⁻¹) and carbonyl C=O vibrations (1640–1680 cm⁻¹). Hydrogen bonding broadens and shifts these peaks.
  • Solid-state NMR : ¹³C CP/MAS NMR distinguishes rigid adamantane carbons (δ ~30–40 ppm) from dynamic cycloheptyl carbons (δ ~20–30 ppm).
  • SC-XRD : Quantify hydrogen-bond lengths and angles (e.g., N–H⋯O ≈ 2.9 Å, 150–160°) .

How can SHELX software improve the refinement of crystallographic data for structurally complex adamantane derivatives?

Advanced Question
SHELXTL (Bruker AXS) or SHELXL (open-source) offers:

  • Robust parameterization : Constraints for rigid adamantane fragments reduce overfitting.
  • Twinning refinement : For non-merohedral twinning (common in bulky adamantane derivatives), use the TWIN/BASF commands.
  • High-resolution data handling : Apply anisotropic displacement parameters (ADPs) for heavy atoms and isotropic refinement for H atoms. Validate with R1 (<0.05) and wR2 (<0.15) .

How should researchers address contradictions between computational and experimental data (e.g., bond lengths, stability predictions)?

Advanced Question

  • Empirical validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD data. Adjust basis sets for dispersion forces (e.g., Grimme’s D3 correction).
  • Error analysis : Quantify discrepancies in bond lengths (e.g., C–C in adamantane: computational 1.54 Å vs. experimental 1.53 Å).
  • Reliability protocols : Use statistical metrics (χ², R-factors) and cross-check with spectroscopic data (e.g., NMR chemical shifts vs. GIAO-calculated values) .

What methodologies are used to investigate the biological activity of this compound in neurological disorders?

Advanced Question

  • In vitro assays : Measure acetylcholinesterase (AChE) inhibition (Ellman’s method) or amyloid-β aggregation (Thioflavin-T fluorescence).
  • Molecular docking : Simulate binding to AChE (PDB: 4EY7) using AutoDock Vina. The adamantane moiety may occupy the catalytic gorge.
  • Pharmacokinetics : Assess blood-brain barrier permeability via PAMPA-BBB or MDCK-MDR1 assays .

How do structural modifications (e.g., cycloheptyl vs. cyclohexyl substituents) affect physicochemical properties?

Advanced Question

  • LogP analysis : Cycloheptyl increases hydrophobicity (cLogP +0.5–0.7) compared to cyclohexyl, measured via HPLC retention times.
  • Thermal stability : Differential scanning calorimetry (DSC) shows cycloheptyl derivatives have lower melting points (ΔTm ≈ 10–15°C) due to reduced crystallinity.
  • Bioactivity : Cycloheptyl’s larger ring enhances steric hindrance, potentially reducing off-target interactions in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyladamantane-1-carboxamide
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